molecular formula C18H28O B1608448 trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS No. 84540-34-1

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1608448
CAS No.: 84540-34-1
M. Wt: 260.4 g/mol
InChI Key: MMWGNKDKZYGDKH-UHFFFAOYSA-N
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Description

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene: is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring substituted with a butyl group at the 4-position and an ethoxybenzene moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Substitution with Butyl Group: The butyl group is introduced at the 4-position of the cyclohexane ring through a Friedel-Crafts alkylation reaction using butyl chloride and an aluminum chloride catalyst.

    Attachment of Ethoxybenzene Moiety: The ethoxybenzene moiety is attached to the 1-position of the cyclohexane ring via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its conformational properties and stability in different chemical environments.

Biology and Medicine:

  • Investigated for potential pharmacological activities due to its structural similarity to biologically active compounds.
  • Used in the development of new drugs and therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-1-(4-Propylcyclohexyl)-4-ethoxybenzene
  • trans-1-(4-Butylcyclohexyl)-4-methoxybenzene
  • trans-1-(4-Butylcyclohexyl)-4-ethoxyphenylacetylene

Uniqueness:

Properties

IUPAC Name

1-(4-butylcyclohexyl)-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-3-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19-4-2/h11-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGNKDKZYGDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004821
Record name 1-(4-Butylcyclohexyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-34-1
Record name trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Butylcyclohexyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-(4-butylcyclohexyl)-4-ethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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